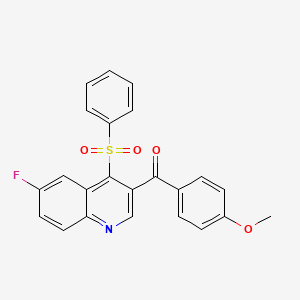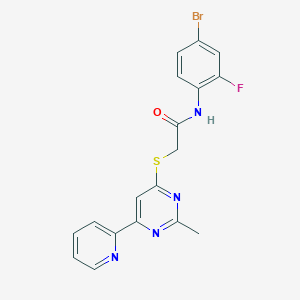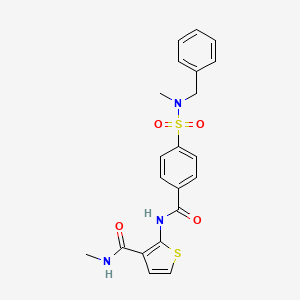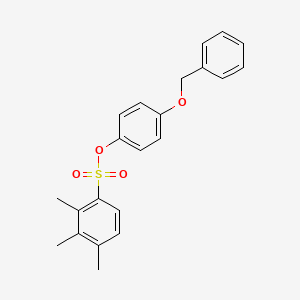
(3,5-Dichloropyridin-4-YL)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,5-Dichloropyridin-4-YL)(phenyl)methanol” is a synthetic organic compound with the CAS Number: 402561-69-7 . It has a molecular weight of 254.11 and its IUPAC name is (3,5-dichloro-4-pyridinyl)(phenyl)methanol . The compound is typically a yellow to brown solid at room temperature .
Molecular Structure Analysis
The InChI code for “(3,5-Dichloropyridin-4-YL)(phenyl)methanol” is 1S/C12H9Cl2NO/c13-9-6-15-7-10(14)11(9)12(16)8-4-2-1-3-5-8/h1-7,12,16H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(3,5-Dichloropyridin-4-YL)(phenyl)methanol” is a solid at room temperature . It has a molecular weight of 254.11 .Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) explored the synthesis of novel pyrazoline and pyrazolyl methanone derivatives using microwave irradiation methods, which offered higher yields and environmental friendliness compared to conventional methods. These compounds, including variations structurally related to (3,5-Dichloropyridin-4-yl)(phenyl)methanol, showed promising antiinflammatory and antibacterial activities. The molecular docking results suggest these compounds' potential as molecular templates for antiinflammatory activity (Ravula et al., 2016).
Synthesis and Biological Examination of Benzofuran Systems
Kwiecień and Baumann (1997) prepared novel benzofuran derivatives by acetylation, involving chemical structures related to (3,5-Dichloropyridin-4-yl)(phenyl)methanol. These compounds were examined for their biological activity, highlighting the potential of such molecules in developing new therapeutic agents (Kwiecień & Baumann, 1997).
Molecular Structure and Antimicrobial Activity Analysis
Sivakumar et al. (2021) conducted a conjugated experimental and theoretical study on a molecule structurally similar to (3,5-Dichloropyridin-4-yl)(phenyl)methanol, focusing on its molecular structure, spectroscopic properties, and antimicrobial activity. The study demonstrated the potential of such compounds in the development of new antimicrobial agents (Sivakumar et al., 2021).
Solvent-Driven Rotamerization in Small Heterocyclic Analogues
Research by Lomas (2001) on solvent effects on rotamerization in thienyldi(tert-alkyl)methanols, which shares chemical relevance with (3,5-Dichloropyridin-4-yl)(phenyl)methanol, provides insights into how solvent interactions influence molecular behavior. This study can inform the design of reaction conditions in synthetic chemistry (Lomas, 2001).
Whole-Cell Biocatalytic Synthesis
A study by Chen et al. (2021) on the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system illustrates the application of (3,5-Dichloropyridin-4-yl)(phenyl)methanol in green chemistry and biocatalysis. This work showcases the efficient synthesis of structurally related compounds using environmentally friendly methods (Chen et al., 2021).
Safety and Hazards
The compound has several hazard statements including H302, H315, H320, and H335 . This means it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures in case of ingestion, skin contact, or if in eyes .
Propiedades
IUPAC Name |
(3,5-dichloropyridin-4-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-9-6-15-7-10(14)11(9)12(16)8-4-2-1-3-5-8/h1-7,12,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCIZKAWIZEYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=NC=C2Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dichloropyridin-4-YL)(phenyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2,2-bis(benzenesulfonyl)ethenyl]aniline](/img/structure/B2720399.png)
![N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2720403.png)
methanone](/img/structure/B2720404.png)

![(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2720406.png)


![5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2720413.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2720415.png)
![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2720417.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide](/img/structure/B2720418.png)

